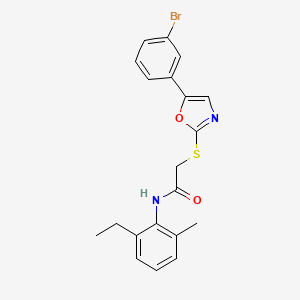

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Description

2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring an oxazole core substituted with a 3-bromophenyl group and a thioether linkage to an N-(2-ethyl-6-methylphenyl)acetamide moiety. The bromophenyl group may enhance lipophilicity and receptor-binding affinity, while the acetamide side chain contributes to hydrogen-bonding interactions .

Properties

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-3-14-7-4-6-13(2)19(14)23-18(24)12-26-20-22-11-17(25-20)15-8-5-9-16(21)10-15/h4-11H,3,12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNJTDRZHHBAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound with a unique structure that includes an oxazole ring, a bromophenyl group, and a thioether linkage. This compound is being investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.31 g/mol. The structural features that contribute to its biological activity include:

- Oxazole Ring : Known for its role in various pharmacological activities.

- Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Thioether Linkage : Potentially enhances reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and bromophenyl group may modulate the activity of these targets through:

- Hydrogen Bonding : Facilitating interactions with active sites of enzymes.

- Hydrophobic Interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | C. albicans | 0.0048 mg/mL |

| Compound C | B. subtilis | 4.69 µM |

These findings suggest that the compound may possess similar antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Studies on structurally related compounds have shown promising anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, certain derivatives demonstrated enhanced cytotoxic effects when combined with established chemotherapeutics like doxorubicin, indicating a potential for synergistic effects in cancer treatment .

Case Studies

- Antifungal Activity : In a recent study, derivatives of oxazole were tested against various fungal strains, demonstrating effective inhibition at low concentrations, which supports the hypothesis that the compound may exhibit antifungal properties .

- Synergistic Effects with Chemotherapy : A study involving pyrazole derivatives indicated that compounds with similar functional groups showed enhanced efficacy when used in combination therapies, suggesting that this compound could be explored for combination therapies in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Oxazole vs. Oxadiazole Derivatives

- Compound 8k (): Replacing the oxazole with a 1,3,4-oxadiazole core in N-(2-ethyl-6-methylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide introduces a sulfonylpiperidine group. This modification increases molecular weight (544.69 g/mol vs. ~470–500 g/mol for oxazole analogs) and lowers the melting point (134–136°C) compared to simpler oxazole derivatives .

- Biological Relevance : Oxadiazole derivatives (e.g., compounds 8 and 9 in ) exhibit anticancer activity via MMP-9 inhibition, suggesting that oxazole analogs like the target compound may share similar mechanistic pathways but require empirical validation .

Oxazole vs. Triazole Derivatives

- Compound from : A triazole-containing analog (2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide) replaces the oxazole with a triazole ring.

Substituent Effects

Bromophenyl vs. Chlorophenyl/Methoxyphenyl Groups

- Chlorophenyl (): Compounds like N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) show moderate yields (74%) and higher melting points (132–134°C), indicating improved crystallinity compared to methoxy-substituted analogs .

- Methoxyphenyl () : The 4-methoxyphenylsulfonyl group in compound 8k increases polarity, which may enhance solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.